Chenodeoxycholic Acid 24-Acyl-|A-D-glucuronide
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Overview
Description
Chenodeoxycholic Acid 24-Acyl-|A-D-glucuronide, also known as CDCA-24G, is a metabolite of Chenodeoxycholic Acid (CDCA). It is predominantly employed for the therapeutic research of hepatic ailments including cholestasis and biliary cirrhosis . This compound exerts formidable hepatoprotective attributes and ensures the homeostasis of bile acid metabolism .
Synthesis Analysis
CDCA-24G is formed from CDCA by the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This process involves the formal condensation of the carboxy group of chenodeoxycholic acid with the anomeric hydroxy group of beta-D-glucuronic acid .Molecular Structure Analysis
The formal name of CDCA-24G is 1-[(3alpha,5beta,7alpha)-3,7-dihydroxycholan-24-oate]beta-D-glucopyranuronic acid . It is a steroid glucosiduronic acid and an O-acyl carbohydrate .Chemical Reactions Analysis
The formation of CDCA-24G from CDCA involves the action of the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to CDCA, forming CDCA-24G .Physical And Chemical Properties Analysis
CDCA-24G has a molecular formula of C30H48O10 and a molecular weight of 568.7 g/mol . It is slightly soluble in DMSO .Scientific Research Applications
Analytical Standards for Liquid Chromatography-Mass Spectrometry (LC-MS)
CDCA-24G serves as an analytical standard in LC-MS analyses to quantify bile acid metabolites in biological samples . This application is crucial for understanding bile acid metabolism and its implications in diseases.
Study of Bile Acid Metabolism
As a metabolite of Chenodeoxycholic Acid (CDCA), CDCA-24G is used to study bile acid metabolism pathways. Researchers can trace its formation and breakdown to understand the role of bile acids in liver function and gastrointestinal health .
Drug Interaction Studies
CDCA-24G is investigated as a surrogate endogenous probe for drug interaction studies, particularly for organic anion-transporting polypeptides (OATP) 1B1 and 1B3. These studies are essential for predicting drug-drug interactions and ensuring medication safety .
Endocrinology and Metabolism Research
In the field of endocrinology, CDCA-24G is used to explore the regulation of hormones and receptors, especially farnesoid X receptors (FXRs) and liver X receptors (LXRs), which play a role in cholesterol homeostasis and lipid metabolism .
Development of Therapeutic Agents
The study of CDCA-24G contributes to the development of therapeutic agents targeting metabolic disorders. By understanding its interaction with cellular receptors, scientists can design drugs to treat conditions like hyperlipidemia and diabetes .
Environmental and Synthetic Organic Chemistry
CDCA-24G is also relevant in environmental chemistry and synthetic organic chemistry for the development of new compounds and materials. Its structure and reactivity can inspire the synthesis of novel molecules with potential industrial applications .
Mechanism of Action
Target of Action
Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G) is a metabolite of Chenodeoxycholic Acid (CDCA) . The primary target of CDCA-24G is the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . UGT1A3 is an enzyme that plays a crucial role in the metabolism of bile acids, which are important for digestion and absorption of dietary fats .
Mode of Action
CDCA-24G is formed from CDCA by the action of the UGT1A3 enzyme . This process involves the addition of a glucuronic acid component to CDCA, enhancing the compound’s solubility and altering its interaction with its targets .
Biochemical Pathways
The formation of CDCA-24G from CDCA is part of the larger bile acid metabolism pathway. Bile acids like CDCA are synthesized in the liver from cholesterol, and they are crucial for the emulsification and absorption of dietary fats . The conversion of CDCA to CDCA-24G by UGT1A3 is a key step in the elimination of bile acids, helping to maintain the balance of bile acids in the body .
Pharmacokinetics
CDCA is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The formation of CDCA-24G by UGT1A3 is part of this metabolic process .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-BWGRGVIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747313 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic acid 24-acyl-beta-D-glucuronide | |
CAS RN |
208038-27-1 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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